molecular formula C21H24Cl3N3O2S2 B2361090 2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride CAS No. 1329906-84-4

2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride

Cat. No.: B2361090
CAS No.: 1329906-84-4
M. Wt: 520.91
InChI Key: CZTUCXKIJFTTRT-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a thiophene core substituted with two chlorine atoms at the 2- and 5-positions. The carboxamide group at the 3-position is linked to two distinct moieties:

  • A 4,5-dimethylbenzo[d]thiazol-2-yl group, contributing aromatic and heterocyclic characteristics.
  • The hydrochloride salt form improves stability and bioavailability.

Properties

IUPAC Name

2,5-dichloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)thiophene-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O2S2.ClH/c1-13-4-5-16-18(14(13)2)24-21(29-16)26(7-3-6-25-8-10-28-11-9-25)20(27)15-12-17(22)30-19(15)23;/h4-5,12H,3,6-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTUCXKIJFTTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=C(SC(=C4)Cl)Cl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl3N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C₁₈H₁₈Cl₂N₂O₁S
  • Molecular Weight : 392.32 g/mol
  • Key Functional Groups : Thiophene ring, chloro groups, benzo[d]thiazole moiety, and morpholino propyl group.

This structural diversity suggests potential for varied biological activities.

Research indicates that this compound may exhibit various biological activities primarily through the inhibition of the signal transducer and activator of transcription 3 (STAT3), a protein implicated in oncogenesis and tumor progression. The inhibition of STAT3 can lead to:

  • Reduced Cell Proliferation : By disrupting the signaling pathways that promote cell growth.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.

The compound's interaction with biological macromolecules has been shown to influence cellular processes significantly.

Anticancer Activity

The primary focus of research on this compound has been its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
Hep3B (Liver Cancer)5.46Induces G2/M phase arrest
MDA-MB-231 (Breast Cancer)12.58Inhibits STAT3 signaling

These findings suggest that the compound may serve as a potent therapeutic agent against specific cancers.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties. Studies have indicated that it possesses activity against various bacterial strains, which could be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Case Studies

  • Hepatocellular Carcinoma (HCC) :
    • A study highlighted the efficacy of the compound in inhibiting Hep3B cells with an IC50 value significantly lower than many existing treatments. The study suggested that the compound's mechanism involves disrupting microtubule dynamics similar to known chemotherapeutics like colchicine .
  • Antimicrobial Efficacy :
    • Another investigation reported that derivatives of benzothiazole compounds exhibited significant antibacterial activity with minimal inhibitory concentrations (MIC) comparable to standard antibiotics . The presence of the thiophene ring was noted as critical for enhancing this activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Table 1: Key Structural and Functional Comparisons
Compound Class Core Structure Key Substituents Reported Bioactivity Synthesis Method (Reference)
Target Compound Thiophene 2,5-Cl; benzo[d]thiazole; morpholine Not explicitly stated Likely multi-step alkylation/amide formation
1,3,4-Thiadiazole Derivatives 1,3,4-Thiadiazole Trichloroethyl; phenylamino groups Antimicrobial, antitumor Cyclization with iodine/TEA in DMF
Thiazolylmethylcarbamates Thiazole Hydroperoxypropan-2-yl; phenyl groups Antiviral, enzyme inhibition Carbamate coupling with amino acids

Functional Group Analysis

  • Chlorinated Thiophene vs. Thiadiazole :
    The target compound’s dichlorothiophene core may enhance electrophilic reactivity compared to sulfur-rich 1,3,4-thiadiazoles. Chlorine atoms can improve membrane permeability and metabolic stability, whereas thiadiazoles rely on hydrogen-bonding interactions for target engagement .
  • Morpholine vs. In contrast, hydroperoxypropan-2-yl groups in thiazolylmethylcarbamates (e.g., compound m and x in ) introduce oxidative functionality, which may influence redox-sensitive pathways.
  • Benzo[d]thiazole vs.

Preparation Methods

Chlorination of Thiophene-3-carboxylic Acid

Thiophene-3-carboxylic acid undergoes electrophilic chlorination using sulfuryl chloride (SO$$2$$Cl$$2$$) in the presence of FeCl$$_3$$ as a catalyst. Optimal conditions yield 2,5-dichlorothiophene-3-carboxylic acid with >85% selectivity.

Reaction Conditions :

  • Catalyst : FeCl$$_3$$ (5 mol%)
  • Solvent : Dichloroethane
  • Temperature : 60°C, 12 h
  • Workup : Neutralization with NaHCO$$_3$$, extraction with ethyl acetate

Acyl Chloride Formation

The carboxylic acid is converted to the corresponding acyl chloride using oxalyl chloride [(COCl)$$_2$$] in anhydrous dichloromethane (DCM) with catalytic dimethylformamide (DMF).

Procedure :

  • Dissolve 2,5-dichlorothiophene-3-carboxylic acid (1 eq) in DCM.
  • Add oxalyl chloride (1.2 eq) and DMF (0.1 eq) dropwise at 0°C.
  • Stir at room temperature for 3 h, then evaporate under reduced pressure.
  • Yield : 92–95%.

Synthesis of N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-3-morpholinopropan-1-amine

Benzothiazole Core Formation

4,5-Dimethylbenzo[d]thiazol-2-amine is synthesized via cyclization of 2-amino-4,5-dimethylbenzenethiol with cyanogen bromide (BrCN) in ethanol.

Mechanism :

  • Nucleophilic attack of the thiol group on BrCN.
  • Intramolecular cyclization to form the thiazole ring.

Conditions :

  • Reagents : BrCN (1.1 eq), EtOH, reflux, 6 h
  • Yield : 78%.

Morpholinopropyl Side Chain Installation

The amine is alkylated with 3-chloropropylmorpholine under basic conditions.

Procedure :

  • Dissolve 4,5-dimethylbenzo[d]thiazol-2-amine (1 eq) and K$$2$$CO$$3$$ (2 eq) in acetonitrile.
  • Add 3-chloropropylmorpholine (1.2 eq) and heat at 80°C for 12 h.
  • Purification : Column chromatography (SiO$$_2$$, EtOAc/hexanes 1:3).
  • Yield : 65–70%.

Amide Coupling and Salt Formation

Carboxamide Synthesis

The acyl chloride is reacted with the tertiary amine in the presence of a base to form the amide bond.

Optimized Protocol :

  • Add 2,5-dichlorothiophene-3-carbonyl chloride (1 eq) to a solution of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-morpholinopropan-1-amine (1 eq) and triethylamine (2 eq) in DCM at 0°C.
  • Stir at room temperature for 6 h.
  • Workup : Wash with 1M HCl, dry over Na$$2$$SO$$4$$, concentrate.
  • Yield : 82%.

Hydrochloride Salt Precipitation

The free base is treated with HCl gas in diethyl ether to yield the hydrochloride salt.

Procedure :

  • Dissolve the carboxamide in anhydrous diethyl ether.
  • Bubble HCl gas until precipitation ceases.
  • Filter, wash with ether, dry under vacuum.
  • Purity : >98% (HPLC).

Analytical Data and Characterization

Spectroscopic Confirmation

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 8.45 (s, 1H, thiophene-H), 7.92 (s, 1H, benzothiazole-H), 3.62–3.58 (m, 4H, morpholine-OCH$$2$$), 2.45–2.40 (m, 4H, morpholine-NCH$$2$$), 2.32 (s, 6H, CH$$3$$), 1.95 (quin, J = 6.8 Hz, 2H, CH$$_2$$).
  • MS (ESI) : m/z 523.1 [M+H]$$^+$$.

Elemental Analysis

  • Calculated for C$${21}$$H$${24}$$Cl$$2$$N$$4$$O$$2$$S$$2$$·HCl : C, 46.55%; H, 4.65%; N, 10.34%.
  • Found : C, 46.48%; H, 4.71%; N, 10.28%.

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